![molecular formula C11H21N B2381704 Spiro[5.5]undecan-3-amine CAS No. 3643-22-9](/img/structure/B2381704.png)

Spiro[5.5]undecan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

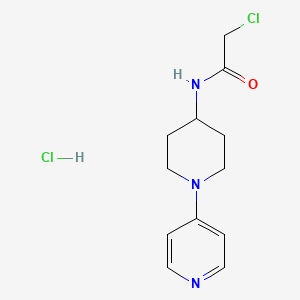

Spiro[5.5]undecan-3-amine is a chemical compound with the molecular formula C11H21N . It has an average mass of 167.291 Da and a monoisotopic mass of 167.167404 Da .

Synthesis Analysis

The synthesis of this compound derivatives has been reported in the literature . These derivatives contain S and O heterocycles, exhibiting similar [bis(1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles in the spirane units .Molecular Structure Analysis

The molecular structure of this compound is characterized by its unique spirocyclic configuration . This structure is chiral due to the helicity of the spirane skeleton .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Novel Scaffolds for Drug Discovery Spiro[5.5]undecan-3-amine's synthesis is inspired by bioactive natural products such as histrionicotoxins. Researchers have developed robust syntheses of novel spiro scaffolds, including 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane, using ring-closing metathesis (RCM) as a key step. These scaffolds, containing amino groups, serve as building blocks for lead generation libraries through amide formation or reductive amination procedures (Jenkins et al., 2009).

Chiral Separation and Configuration Determination Chiral spirocyclic compounds, including variations of spiro[5.5]undecane, have garnered attention for their potential applications in the pharmaceutical industry. They are used as active ingredients, catalysts, or surface modifiers. For instance, 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]-undecane and its derivatives were synthesized and successfully separated into enantiomers. The configurations of these enantiomers were proposed based on specific optical rotation measurements and Lowe's rule (Liang et al., 2008).

Stereochemistry and Crystal Structures The synthesis of spiro[5.5]undecane derivatives, including those with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings, showcases the compound's structural versatility. Detailed stereochemical investigations and crystallographic characterizations have been conducted to understand the structural nuances of these derivatives (Mihis et al., 2012).

Applications in Material Science and Chemistry

Thermal Degradation Study in Intumescent Polymers Spiro[5.5]undecane derivatives have been used in the study of intumescent polymers. Specifically, the thermal degradation study of polymers containing the spirophosphorus moiety in the backbone revealed insights into the release of gases and the formation of various aromatic compounds upon degradation. This research contributes to understanding the behavior of such materials under high temperatures (Sivasamy et al., 2010).

Synthesis and Evaluation of Copolymers Spiro[5.5]undecane derivatives have been used in the synthesis of copolymers, examining the volume changes during cationic crosslinking. The study on spiro orthocarbonate (SOC) monomers highlights the importance of the SOC moiety in controlling volume shrinkage and expansion during the crosslinking process. Such insights are valuable for the development of materials with specific volumetric properties (Kume et al., 2006).

Mechanism of Action

properties

IUPAC Name |

spiro[5.5]undecan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h10H,1-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAERJJQGHJOXHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCC(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)

![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide](/img/structure/B2381627.png)

![(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2381628.png)

![N-(2-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2381629.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2381636.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2381637.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone](/img/structure/B2381644.png)